2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, thiazole, and acetamide groups, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones under basic conditions to form the thiazole ring.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where 4-chlorothiophenol reacts with the thiazole intermediate.
Acetamide Formation: The final step involves the acylation of the thiazole intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-bromophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- 2-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- 2-((4-methylphenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-25-16-4-2-3-12-9-17(26-19(12)16)15-10-28-20(22-15)23-18(24)11-27-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQFLDVHRZKMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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